β2-Adrenergic Receptor Selectivity of Albuterol Sulfate vs. Isoproterenol
Albuterol sulfate demonstrates preferential effect on β2-adrenergic receptors in bronchial smooth muscle relative to β1-adrenergic receptors in cardiac tissue, a selectivity advantage over the non-selective β-agonist isoproterenol [1]. Controlled clinical studies show that albuterol produces greater bronchial smooth muscle relaxation than isoproterenol at comparable doses while eliciting fewer cardiovascular effects [2].
| Evidence Dimension | β2-receptor selectivity ratio (β2/β1) and clinical effect profile |
|---|---|
| Target Compound Data | 29-fold selectivity for β2 vs. β1; greater bronchial relaxation with fewer cardiovascular effects than isoproterenol at comparable doses |
| Comparator Or Baseline | Isoproterenol: non-selective β-agonist lacking preferential β2 activity |
| Quantified Difference | 29× β2/β1 selectivity ratio; albuterol yields greater respiratory effect with reduced cardiovascular adverse events in clinical trials |
| Conditions | In vitro receptor binding and in vivo controlled clinical studies in asthmatic patients |
Why This Matters
This selectivity reduces the risk of cardiac adverse effects, a critical factor in selecting a rescue bronchodilator for patients with cardiovascular comorbidities.
- [1] DrugBank. Albuterol sulfate (DBSALT000257). Available at: https://go.drugbank.com/salts/DBSALT000257. View Source
- [2] DailyMed. ALBUTEROL SULFATE- albuterol sulfate solution. NIH U.S. National Library of Medicine. View Source
